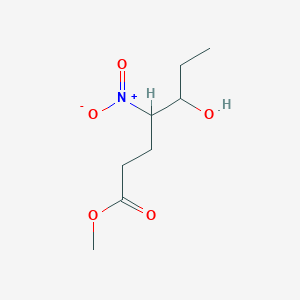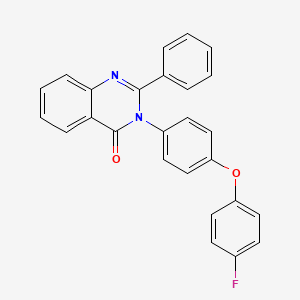
10,14-Dimethyltritriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,14-Dimethyltritriacontane is a chemical compound with the molecular formula C35H72 It is a long-chain hydrocarbon, specifically a dimethyl-substituted tritriacontane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10,14-Dimethyltritriacontane typically involves the coupling of smaller hydrocarbon fragments. One common method is the Wittig reaction , which involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. This alkene can then be hydrogenated to form the desired alkane. The reaction conditions often include the use of tetrahydrofuran (THF) as a solvent and triphenylphosphine as a reagent .
Industrial Production Methods: Industrial production of this compound may involve the hydrogenation of long-chain alkenes derived from petroleum sources. This process typically requires high-pressure hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) .
Analyse Des Réactions Chimiques
Types of Reactions: 10,14-Dimethyltritriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids depending on the conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common.
Common Reagents and Conditions:
Oxidation: Reagents such as or are used under acidic or basic conditions.
Substitution: Halogenation typically involves reagents like or under UV light or heat.
Major Products:
Oxidation: Produces alcohols, aldehydes, or carboxylic acids.
Substitution: Produces halogenated alkanes
Applications De Recherche Scientifique
10,14-Dimethyltritriacontane has various applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of long-chain hydrocarbons.
Biology: Investigated for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Mécanisme D'action
The mechanism of action of 10,14-Dimethyltritriacontane is primarily related to its hydrophobic properties. In biological systems, it interacts with lipid membranes, potentially altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Comparaison Avec Des Composés Similaires
- 3,7-Dimethyltritriacontane
- 11,15-Dimethyltritriacontane
- 15,19-Dimethyltritriacontane
Comparison: 10,14-Dimethyltritriacontane is unique due to its specific methyl substitution pattern, which can influence its physical and chemical properties. For example, the position of the methyl groups can affect the compound’s melting point, solubility, and reactivity compared to other dimethyltritriacontanes .
Propriétés
Numéro CAS |
89740-17-0 |
|---|---|
Formule moléculaire |
C35H72 |
Poids moléculaire |
492.9 g/mol |
Nom IUPAC |
10,14-dimethyltritriacontane |
InChI |
InChI=1S/C35H72/c1-5-7-9-11-13-14-15-16-17-18-19-20-21-22-24-26-28-31-35(4)33-29-32-34(3)30-27-25-23-12-10-8-6-2/h34-35H,5-33H2,1-4H3 |
Clé InChI |
NIZNLPXKJWGPBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


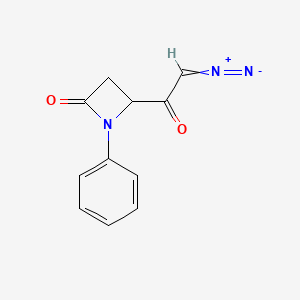
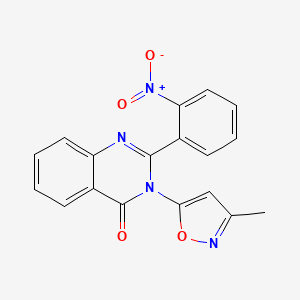
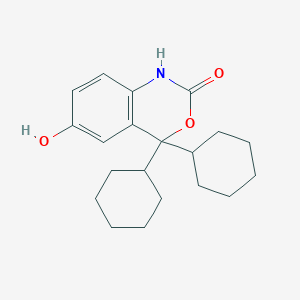
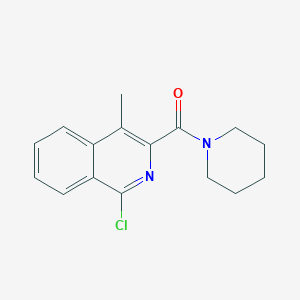
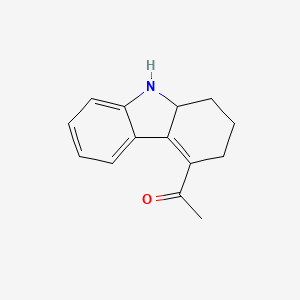
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]urea](/img/structure/B14390028.png)
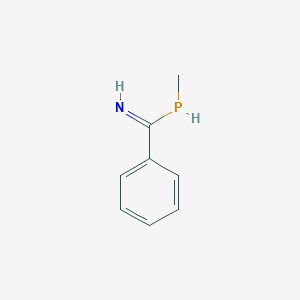
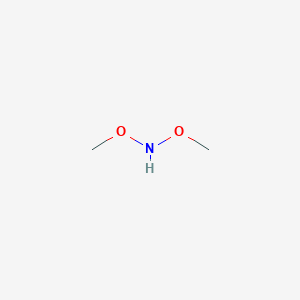
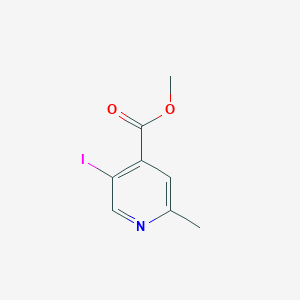
![2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14390055.png)
